Bienvenue dans la boutique en ligne BenchChem!

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) sEH Inhibition

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1185525-28-3), also designated ECPP, is a synthetic small molecule belonging to the cyclohexylamine/cyclohexyl ether class. Its structure comprises a propan-2-ol backbone substituted with a 1-ethynylcyclohexyloxy group at the 1-position and a 4-methylpiperidin-1-yl group at the 3-position, isolated as the hydrochloride salt (MW 315.88 g/mol).

Molecular Formula C17H30ClNO2
Molecular Weight 315.88
CAS No. 1185525-28-3
Cat. No. B2362071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS1185525-28-3
Molecular FormulaC17H30ClNO2
Molecular Weight315.88
Structural Identifiers
SMILESCC1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl
InChIInChI=1S/C17H29NO2.ClH/c1-3-17(9-5-4-6-10-17)20-14-16(19)13-18-11-7-15(2)8-12-18;/h1,15-16,19H,4-14H2,2H3;1H
InChIKeyRPHAYNDABWXPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1185525-28-3): Chemical Class and Procurement Context


1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1185525-28-3), also designated ECPP, is a synthetic small molecule belonging to the cyclohexylamine/cyclohexyl ether class . Its structure comprises a propan-2-ol backbone substituted with a 1-ethynylcyclohexyloxy group at the 1-position and a 4-methylpiperidin-1-yl group at the 3-position, isolated as the hydrochloride salt (MW 315.88 g/mol) . This compound is offered by multiple research chemical suppliers and has been catalogued in the BindingDB and ChEMBL databases, with initial biological profiling data suggesting potential relevance to soluble epoxide hydrolase (sEH) and cytochrome P450 inhibition research [1][2].

Why 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride Cannot Be Substituted with Close Structural Analogs


The compound occupies a narrow structural niche within the broader 1-(ethynylcyclohexyl)oxy-3-amino-propan-2-ol chemotype. Superficially similar analogs—differing by a single methyl position (3-methylpiperidine vs. 4-methylpiperidine), ring size (azepane vs. piperidine), or N-substitution (cyclopentylamino vs. 4-methylpiperidine)—can exhibit markedly divergent solubility, logP, metabolic stability, and target binding profiles [1]. In the well-studied piperidine-derived sEH inhibitor space, minor structural modifications routinely shift potency by orders of magnitude and alter CYP450 liability [1]. Procuring a generic analog without verifying batch-specific characterization therefore risks introducing uncontrolled variables into pharmacological or biochemical assays, undermining experimental reproducibility and procurement validity .

Quantitative Differentiation Evidence for 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 4-Methylpiperidine vs. 3-Methylpiperidine Substitution

The target compound incorporates a 4-methylpiperidine moiety, whereas the closely related analog (CAS not publicly assigned) features a 3-methylpiperidine group. In piperidine-derived sEH inhibitor series, the position of the methyl substituent on the piperidine ring critically modulates both potency and metabolic stability. The 4-methyl substitution is documented to confer a distinct conformational preference and steric profile compared to the 3-methyl isomer, which can affect target binding pocket complementarity and susceptibility to oxidative metabolism. [1]

Medicinal Chemistry Structure-Activity Relationship (SAR) sEH Inhibition

Cyclic Amine Ring Size Comparative Analysis: Piperidine (6-membered) vs. Azepane (7-membered)

The target compound utilizes a piperidine (six-membered) ring as the basic amine, while the azepane analog (1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride) contains a seven-membered azepane ring. Expanding ring size alters pKa of the conjugate acid, conformational flexibility, and lipophilicity—parameters known to influence membrane permeability, lysosomal trapping, and off-target binding profiles. [1]

Medicinal Chemistry Conformational Analysis Ligand Design

N-Substitution Architecture: 4-Methylpiperidine vs. 4-Benzylpiperidine vs. Cyclopentylamino

The target compound features an N-(4-methylpiperidine) propanolamine architecture. The 4-benzylpiperidine analog (1-(4-Benzylpiperidin-1-yl)-3-[(1-ethynylcyclohexyl)oxy]propan-2-ol hydrochloride) introduces a large lipophilic benzyl group, substantially increasing logP and molecular weight (MW ~397.9 vs. 315.88). The cyclopentylamino analog replaces the entire piperidine with a secondary amine, dramatically altering basicity and hydrogen-bonding capacity. These structural modifications are predicted to yield divergent solubility, metabolic stability, and target engagement profiles. [1]

Structure-Activity Relationship (SAR) Lipophilicity Optimization sEH Pharmacology

In Vitro CYP3A4 Interaction Profile: A Differentiating Liability Marker

This compound has been tested against CYP3A4 in human liver microsomes, yielding an IC50 of 6,300 nM [1]. Within the broader piperidine-derived sEH inhibitor class, many highly potent sEH inhibitors exhibit sub-micromolar CYP3A4 inhibition—a significant development liability. An IC50 of 6,300 nM represents a relatively favorable (lower) CYP3A4 inhibition risk compared to typical potent urea-based sEH inhibitors, some of which show CYP3A4 IC50 values below 100 nM [2]. While no direct comparator data exists for close structural analogs of this compound in the CYP3A4 assay, this value provides a quantitative baseline for evaluating the target compound's drug-drug interaction liability profile.

Drug Metabolism CYP450 Inhibition In Vitro ADME

Recommended Research and Industrial Application Scenarios for 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride


SAR Probe for 4-Methylpiperidine-Containing sEH Inhibitor Lead Optimization

The well-defined 4-methylpiperidine substitution pattern makes this compound a suitable structural probe for structure-activity relationship (SAR) studies within the non-urea piperidine-derived sEH inhibitor chemotype. Its moderate CYP3A4 inhibition profile (IC50 6,300 nM) provides a baseline against which potency-enhancing modifications can be evaluated for their impact on CYP liability [1]. Procurement of this specific compound, rather than a 3-methyl or unsubstituted piperidine analog, ensures consistency with the 4-substituted piperidine SAR literature [2].

Reference Standard for Physicochemical Profiling in Cyclohexylamine Chemical Space

The ethynylcyclohexyloxy-propanolamine scaffold is a recurring motif in bioactive molecule design. This compound can serve as a reference standard for benchmarking solubility, logP, and permeability within a series where the 4-methylpiperidine group is systematically varied against other cyclic amine substituents (azepane, benzylpiperidine, cyclopentylamino). Its molecular weight (315.88) and moderate calculated lipophilicity position it centrally among the close analog series, facilitating comparative physicochemical profiling [1][2].

In Vitro Metabolism and CYP Inhibition Liability Benchmarking

With a documented CYP3A4 IC50 of 6,300 nM in human liver microsomes, this compound can be used as a comparator in metabolic stability and CYP inhibition panels when evaluating new chemical entities within the piperidine-containing sEH inhibitor class. Its relatively low CYP3A4 inhibition distinguishes it from more potent but highly CYP-liable urea-based sEH inhibitors, making it a useful reference point for hit-to-lead triage decisions that balance target potency against drug-drug interaction risk [1][2].

Quote Request

Request a Quote for 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.